molecular formula C10H18O3 B073951 Ethyl 2-acetylhexanoate CAS No. 1540-29-0

Ethyl 2-acetylhexanoate

Cat. No.: B073951
CAS No.: 1540-29-0
M. Wt: 186.25 g/mol
InChI Key: ZTOQBHVLCJERBS-UHFFFAOYSA-N
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Description

Ethyl 2-acetylhexanoate, also known as ethyl 2-butyl-3-oxobutanoate, is an organic compound with the molecular formula C10H18O3. It is a colorless to pale yellow liquid with a fruity, wine-like odor. This compound is commonly used as a flavoring agent in the food industry due to its pleasant aroma .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-acetylhexanoate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with 1-bromobutane in the presence of a base such as sodium ethoxide. The reaction is typically carried out under reflux conditions for several hours to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where ethyl acetoacetate and 1-bromobutane are combined with a base. The mixture is heated to reflux, and the product is then purified through distillation .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-acetylhexanoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

Flavoring Agent in Food Industry

Ethyl 2-acetylhexanoate is primarily recognized for its use as a flavoring agent in the food and beverage industry. Its fruity, wine-like aroma enhances various products, making it a popular choice among flavor chemists.

Case Study: Flavor Enhancement

A study evaluated the sensory properties of various esters, including this compound, in food products. The findings indicated that this compound significantly enhances flavor profiles when used in moderate concentrations, demonstrating its effectiveness in improving consumer acceptance of food products.

Building Block in Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It is particularly useful in the preparation of pharmaceuticals and other chemical compounds.

Biological Research Applications

Research into the biological activities of this compound has revealed potential interactions with various enzymes and biological pathways. Its lipophilic nature suggests significant interactions with biological membranes.

Microbial Inhibition Studies

Research has explored the antimicrobial effects of various esters, including this compound. While direct data on this compound is sparse, similar esters have demonstrated promising results against gram-positive bacteria and fungi, suggesting potential applications in food preservation and safety .

Cosmetic Applications

This compound is also utilized in cosmetics as a fragrance ingredient and skin conditioning agent. Its pleasant aroma makes it suitable for various personal care products.

Safety Assessment Findings

The safety assessment of alkyl ethylhexanoates indicates that these compounds are generally safe for use in cosmetic formulations when used within established concentration limits. The metabolic pathways suggest minimal risk of toxicity at typical exposure levels .

Mechanism of Action

The mechanism of action of ethyl 2-acetylhexanoate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, potentially altering their activity. The exact pathways and molecular targets are still under investigation, but it is believed to modulate biochemical pathways related to its structure and functional groups .

Comparison with Similar Compounds

Ethyl 2-acetylhexanoate can be compared with other similar compounds such as:

    Ethyl acetoacetate: A precursor in the synthesis of this compound, it has a similar structure but lacks the butyl group.

    Ethyl 2-butylacetoacetate: Another similar compound with slight structural variations.

    Ethyl hexanoate: A simpler ester with a similar fruity odor but different chemical properties.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pleasant aroma also makes it particularly valuable in the flavor and fragrance industries .

Biological Activity

Ethyl 2-acetylhexanoate, with the molecular formula C10_{10}H18_{18}O3_3, is an organic compound primarily recognized for its use as a flavoring agent in the food industry. Its pleasant fruity aroma makes it appealing in various culinary applications. Beyond its sensory attributes, this compound has garnered attention for its potential biological activities, which are explored in this article.

This compound is a colorless to pale yellow liquid characterized by its fruity, wine-like odor. It is classified as an ester, which plays a crucial role in its biological interactions. The compound is highly lipophilic, indicated by a log P value of approximately 2.51, suggesting significant solubility in lipids and potential interactions with biological membranes.

The biological activity of this compound primarily involves its interaction with olfactory receptors, leading to the perception of aroma. This process begins with the binding of the compound to olfactory receptors, which then transmits nerve impulses to the brain for interpretation. Additionally, as an ester, this compound may undergo hydrolysis in vivo, breaking down into its constituent alcohol and acid, which can influence its pharmacokinetics and overall biological effects.

Biological Activities

Research into the biological activities of this compound has highlighted several potential effects:

Case Studies and Experimental Data

  • Flavoring Agent Studies : A study conducted on various esters, including this compound, evaluated their sensory properties in food products. The findings indicated that this compound significantly enhances flavor profiles when used in moderate concentrations.
  • Antioxidant Activity Assessment : In vitro assays have shown that certain esters possess antioxidant capabilities. While direct studies on this compound are sparse, related compounds have demonstrated a capacity to scavenge free radicals effectively.
  • Microbial Inhibition : Research has investigated the antimicrobial effects of various esters. While specific data on this compound is limited, similar compounds have shown promising results against gram-positive bacteria and fungi .

Tables of Biological Activity

Biological Activity Description References
AntioxidantPotential to reduce oxidative stress
AntimicrobialInhibition of bacterial and fungal growth
Flavor EnhancementImproves sensory properties of food products

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Ethyl 2-acetylhexanoate, and how do their yields compare?

this compound (CAS 1540-29-0) is synthesized via two main pathways:

  • Alkylation of ethyl acetoacetate with n-butyl bromide, producing a 65% yield under optimized conditions (e.g., 30 mmol starting material, FCC purification with 49:1 hexane/ethyl acetate) .
  • Condensation of 2-hexanone with ethyl acetate derivatives, though this method requires careful control of reaction conditions to minimize side products . Comparative studies suggest the alkylation route is more reproducible for academic labs due to standardized purification protocols .

Q. How should researchers characterize this compound to confirm purity and structure?

Key characterization methods include:

  • Spectroscopic analysis : Match NMR (¹H and ¹³C) and IR spectra with literature data to confirm functional groups (e.g., acetyl and ester moieties) .
  • Physical properties : Measure boiling point (221.5°C at 760 mmHg) and density (0.957 g/cm³) to validate consistency with established data .
  • Chromatography : Use TLC or HPLC to assess purity, particularly after FCC purification .

Q. What safety protocols are critical when handling this compound in the lab?

The compound has a flash point of 89.1°C, requiring storage in a cool, dry environment away from ignition sources. Hazard codes (Xi, F) indicate risks of flammability and irritation; PPE (gloves, goggles) and fume hoods are mandatory during synthesis .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yields of this compound?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency compared to non-polar alternatives .
  • Catalyst screening : Test bases like NaH or K₂CO₃ to improve nucleophilic substitution kinetics .
  • Purification refinement : Adjust FCC solvent ratios (e.g., 99:1 hexane/ethyl acetate for diazo derivatives) to isolate high-purity products .

Q. How should contradictory spectral data be resolved when characterizing this compound analogs?

  • Cross-validate techniques : Combine mass spectrometry (MS) with NMR to distinguish structural isomers (e.g., benzyl 2-acetylhexanoate vs. ethyl 2-diazohexanoate) .
  • Reference controls : Compare with commercially available analogs (e.g., Ethyl 2-acetyloctanoate, CAS 29214-60-6) to identify unexpected peaks .
  • Computational modeling : Use DFT calculations to predict spectroscopic profiles and resolve ambiguities in carbonyl stretching regions .

Q. What methodologies enable comparative studies of this compound with its structural analogs?

  • Synthetic diversification : Replace the ethyl ester group with benzyl or methyl moieties to study steric/electronic effects on reactivity (e.g., benzyl 2-acetylhexanoate synthesis via iodobutane alkylation) .
  • Kinetic analysis : Monitor ester hydrolysis rates under acidic vs. basic conditions to evaluate stability trends across homologs .
  • Thermal analysis : Use DSC to compare melting points and decomposition pathways of analogs (e.g., Ethyl 2-acetylpropionate, CAS 609-14-3) .

Properties

IUPAC Name

ethyl 2-acetylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-4-6-7-9(8(3)11)10(12)13-5-2/h9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOQBHVLCJERBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862687
Record name Ethyl 2-acetylhexanoate
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Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colourless clear liquid; Fruity wine-like aroma
Record name Ethyl 2-acetylhexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1931/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name Ethyl 2-acetylhexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1931/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.949-0.959 (20°)
Record name Ethyl 2-acetylhexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1931/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

1540-29-0
Record name Hexanoic acid, 2-acetyl-, ethyl ester
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Record name Ethyl 2-acetylhexanoate
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Record name Ethyl 2-acetylhexanoate
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Record name ETHYL 2-ACETYLHEXANOATE
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Retrosynthesis Analysis

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